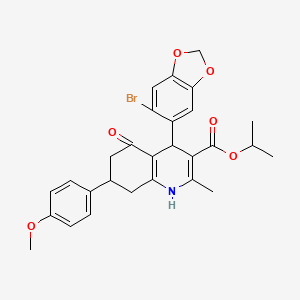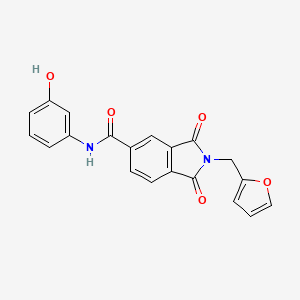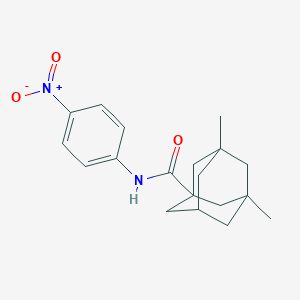
N,N-diethyl-1,3-benzodioxole-5-carboxamide
Übersicht
Beschreibung
N,N-diethyl-1,3-benzodioxole-5-carboxamide, also known as benzodioxole or MDBD, is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields. Benzodioxole is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 235.28 g/mol.
Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
- The structural properties of related compounds, such as cafenstrole, which is a triazole herbicide, have been studied through crystallography. These studies provide insights into the molecular structure and interactions, such as hydrogen bonds and C-H⋯π interactions, which are crucial for understanding the chemical behavior and potential applications of similar compounds (Kang, Kim, Park, & Kim, 2015).
Synthesis and Characterization
- Synthesis and characterization of derivatives and related compounds, like N-(ferrocenylmethyl)benzene-carboxamide, provide valuable information on the chemical properties and potential applications of these compounds in various fields, including medicine and agriculture (Kelly et al., 2007).
Biological Activity
- Research has been conducted on the biological activity of compounds containing benzodioxole groups, such as in the development of endothelin receptor antagonists. These studies are significant for understanding the biological interactions and potential therapeutic uses of N,N-diethyl-1,3-benzodioxole-5-carboxamide and related compounds (Tasker et al., 1997).
Anticonvulsant Activity
- Compounds with structures similar to N,N-diethyl-1,3-benzodioxole-5-carboxamide have been explored for their anticonvulsant activity. This research is pivotal for developing new therapeutic agents in the treatment of neurological disorders (Vartanyan et al., 2004).
Chemical Synthesis and Reactivity
- Studies on the synthesis and chemical reactivity of related compounds, like Ethyl 3-(1,3-benzodioxol-5-yl)acrylate, contribute to the broader understanding of the chemical behavior and potential industrial applications of N,N-diethyl-1,3-benzodioxole-5-carboxamide (Zhang, Wang, & Yu, 2007).
Antibacterial Activity
- Research into the antibacterial properties of benzodioxole derivatives enhances our understanding of the potential antimicrobial applications of N,N-diethyl-1,3-benzodioxole-5-carboxamide. Such studies are crucial for developing new antibacterial agents (Siddiqa et al., 2014).
Fluorescent Response and Photo-Physical Characteristics
- Investigations into thefluorescent response and photo-physical characteristics of related compounds, such as methyl 5-nitro-l,3-benzodioxole-4-carboxylates, provide insights into potential applications in imaging and sensor technology. Understanding these properties is important for the development of novel fluorescent materials (Nishida, Suzuki, Ohguro, & Kobayashi, 2005).
Anticancer Potential
- The anticancer potential of benzodioxole derivatives, as illustrated in the study of 2-phenyl 1,3-benzodioxole derivatives, is significant for identifying new therapeutic compounds. These studies contribute to the field of medicinal chemistry, exploring new avenues for cancer treatment (Gupta et al., 2016).
Novel Synthetic Approaches
- The design and synthesis of novel compounds, such as stiripentol analogues that include 1,3-benzodioxol-5-yl structures, reveal innovative methods in drug synthesis and development. These approaches are crucial for expanding the range of available pharmaceuticals, particularly in the field of anticonvulsants (Aboul-Enein et al., 2012).
Eigenschaften
IUPAC Name |
N,N-diethyl-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-13(4-2)12(14)9-5-6-10-11(7-9)16-8-15-10/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQNJNITDVCQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166315 | |
| Record name | 1,3-Benzodioxole-5-carboxamide, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-1,3-benzodioxole-5-carboxamide | |
CAS RN |
15777-86-3 | |
| Record name | N,N-Diethyl-1,3-benzodioxole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15777-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-3,4-methylenedioxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015777863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC6030 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzodioxole-5-carboxamide, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIETHYL-3,4-METHYLENEDIOXYBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ05RJA28U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5214342.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-3-nitrobenzamide](/img/structure/B5214350.png)


![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5214390.png)
![2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5214404.png)

![2,6-bis(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5214421.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(methyl)amine](/img/structure/B5214438.png)

![2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B5214455.png)
![5-amino-N-(2-ethyl-6-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214456.png)